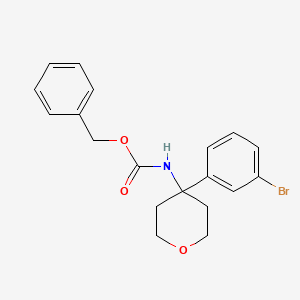

Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate: is an organic compound that features a tetrahydropyran ring substituted with a benzyl group and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl carbamate with a bromophenyl-substituted tetrahydropyran. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the development of drugs with novel mechanisms of action .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Wirkmechanismus

The mechanism by which Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Tetrahydropyran: A simpler analog that lacks the benzyl and bromophenyl groups.

Benzyl carbamate: Lacks the tetrahydropyran ring and bromophenyl group.

3-Bromophenyl tetrahydropyran: Lacks the benzyl carbamate moiety.

Uniqueness: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of the bromophenyl group allows for specific interactions with biological targets, while the tetrahydropyran ring provides a rigid scaffold that can influence the compound’s overall conformation .

Biologische Aktivität

Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20BrNO2, with a molecular weight of 358.27 g/mol. The structure features a tetrahydropyran ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many carbamate derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The presence of bromine and other substituents can enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant.

- Antimicrobial Properties : Compounds containing tetrahydropyran moieties have shown varying degrees of antimicrobial activity, making them candidates for further exploration in treating infections.

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the phenyl ring significantly influence anticancer properties. For instance, the introduction of electron-withdrawing groups like bromine at specific positions enhances cytotoxicity against cancer cell lines. The IC50 values for related compounds suggest that this class can be potent against various cancer types, including breast and colon cancers.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 5.0 | Breast |

| Compound B | 3.5 | Colon |

| Benzyl Carbamate | 4.2 | Lung |

Antidiabetic Activity

This compound has been studied for its potential role in managing type 2 diabetes through its effects on incretin hormones. Dipeptidyl peptidase-4 (DPP-4) inhibitors are known to enhance glucose control by increasing levels of glucagon-like peptide-1 (GLP-1), which may be a mechanism through which this compound exerts its effects.

Case Studies

-

Study on Anticancer Properties :

- A series of derivatives were synthesized and tested against various cancer cell lines. The benzyl carbamate derivative exhibited significant growth inhibition in MCF-7 and HT29 cells, with an observed IC50 value lower than that of standard chemotherapeutics.

-

Diabetes Management :

- In a preclinical study, the compound was administered to diabetic rats, showing a marked reduction in blood glucose levels compared to controls. This suggests potential utility in developing therapies for diabetes management.

Eigenschaften

Molekularformel |

C19H20BrNO3 |

|---|---|

Molekulargewicht |

390.3 g/mol |

IUPAC-Name |

benzyl N-[4-(3-bromophenyl)oxan-4-yl]carbamate |

InChI |

InChI=1S/C19H20BrNO3/c20-17-8-4-7-16(13-17)19(9-11-23-12-10-19)21-18(22)24-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) |

InChI-Schlüssel |

SDVYKCBKJDDERY-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.